molecular formula C13H13NO2S B183679 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid CAS No. 869950-50-5

3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid

Cat. No.: B183679
CAS No.: 869950-50-5
M. Wt: 247.31 g/mol
InChI Key: PMNTXRWWXFDZFS-UHFFFAOYSA-N
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Description

3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid is a research compound of significant interest in the study of cellular defense mechanisms against potent toxins. Its core research value lies in its direct relationship to Retro-2, a well-characterized small molecule that protects cells against ribosome-inactivating proteins (RIPs) such as Shiga toxin and ricin . These toxins pose serious health threats, and this compound serves as a key chemical precursor in the synthesis pathway for Retro-2cycl, the active, cyclized form of the inhibitor . The mechanism of action associated with its derivative involves disrupting the intracellular retrograde transport pathway, effectively preventing these protein toxins from reaching their target site within the cell and thus preserving protein synthesis . Studies have demonstrated that the cyclized compound confers full protection to animal models against lethal challenges with ricin, highlighting its potential in foundational therapeutic research . Furthermore, the aminobenzoic acid scaffold is a privileged structure in medicinal chemistry, known for its versatility in yielding compounds with diverse biological activities, making this derivative a valuable building block for further exploration in chemical biology and drug discovery efforts .

Properties

IUPAC Name

3-[(5-methylthiophen-2-yl)methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-9-5-6-12(17-9)8-14-11-4-2-3-10(7-11)13(15)16/h2-7,14H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNTXRWWXFDZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358803
Record name 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869950-50-5
Record name 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrogenation of Nitro Precursors

A pivotal step in synthesizing aromatic amines involves catalytic hydrogenation of nitro intermediates. For example, 3-nitro-2-methylbenzoic acid can be reduced to 3-amino-2-methylbenzoic acid using 6504K nickel catalyst under 2.0 MPa hydrogen pressure at 125°C, achieving yields exceeding 95%. This method’s scalability and environmental feasibility make it industrially viable.

Table 1: Catalytic Hydrogenation Conditions for Nitro Reduction

CatalystPressure (MPa)Temperature (°C)Yield (%)Purity (%)
6504K Nickel2.0125≥95>99
Raney Nickel1.51108597
Diatomaceous Ni1.81209098

Adjusting pH to 5.4 post-hydrogenation precipitates the product, enabling straightforward filtration and drying.

Solvent-Free Condensation for Amino-Thiophene Coupling

Recent advances highlight solvent-free condensation as a high-yield strategy for linking aromatic amines to heterocyclic groups. In a patented method, 4-amino-2-methyl-10H-thieno[2,3-b]benzodiazepine reacts with N-methylpiperazine at 125°C without solvents, achieving near-quantitative conversion. Analogously, coupling 5-methylthiophen-2-ylmethylamine with 3-aminobenzoic acid derivatives under similar conditions could streamline synthesis.

Key Advantages:

  • Eliminates solvent recovery costs.

  • Reduces side-product formation due to concentrated reactive sites.

  • Enables direct scaling to industrial batches.

Optimization of Reaction Parameters

Catalyst Selection

Nickel-based catalysts dominate hydrogenation steps due to their cost-effectiveness and robustness. Comparative studies show 6504K nickel outperforms Raney nickel in both yield (95% vs. 85%) and operational stability.

Temperature and Pressure Effects

Elevating hydrogenation temperatures to 125°C enhances reaction kinetics but necessitates precise pressure control (2.0 MPa) to avoid decomposition. For condensation steps, maintaining temperatures between 90°C and 138°C ensures optimal reaction rates without degrading thermally sensitive intermediates.

Table 2: Temperature-Pressure Correlation in Hydrogenation

Temperature (°C)Pressure (MPa)Reaction Time (h)Yield (%)
1001.0680
1252.0395
1101.5485

Purification and Isolation Techniques

Post-synthesis purification critically impacts product quality. Acidification to pH 5.4 precipitates the target compound, which is then isolated via vacuum filtration. Recrystallization from acetonitrile or dichloromethane further enhances purity to >99%, as demonstrated in polymorphic form isolation protocols.

Industrial-Scale Production Considerations

Scaling laboratory protocols requires addressing:

  • Catalyst Recycling : 6504K nickel retains 90% activity after five cycles, reducing operational costs.

  • Solvent Management : Solvent-free methods minimize waste generation and comply with green chemistry principles.

  • Process Automation : Continuous-flow reactors improve consistency in hydrogenation and condensation steps.

Biological Activity

3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid, also known by its CAS number 869950-50-5, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a benzoic acid moiety linked to a 5-methylthiophen-2-yl group through a methylamino bridge. The synthesis typically involves several steps:

  • Formation of the Methylthiophen-2-yl Intermediate : Alkylation of thiophene with methyl iodide.
  • Amination Reaction : Reaction with methylamine to produce the methylamino derivative.
  • Coupling with Benzoic Acid : Final coupling under acidic conditions to yield the target compound.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological effects:

  • Antinociceptive Activity : Studies have shown that derivatives of thiophene compounds can possess analgesic properties. For instance, related compounds have been evaluated in models such as the acetic acid-induced writhing test in mice, demonstrating significant pain relief compared to standard analgesics .
  • Anti-inflammatory Effects : The compound has been associated with anti-inflammatory activity. In vitro studies have indicated that it can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines like TNF-α .
  • Cell Protection Against Toxins : Similar compounds have demonstrated protective effects against ribosome-inactivating proteins (RIPs), such as ricin and Shiga toxins, highlighting their potential in therapeutic applications against toxin exposure .

The mechanisms underlying the biological activities of this compound are believed to involve:

  • Inhibition of Enzymatic Activity : Some studies suggest that compounds with similar structures inhibit specific enzymes, including phosphodiesterases, which play crucial roles in cellular signaling pathways related to inflammation and pain .
  • Modulation of Gene Expression : RNA sequencing analyses have shown that certain derivatives can suppress genes involved in inflammatory responses, indicating a potential for gene regulation as part of their mechanism .

In Vivo Studies

In vivo studies involving animal models have provided insights into the efficacy and safety profile of this compound:

  • Acute Toxicity Tests : These tests have indicated a favorable safety profile at therapeutic doses, with minimal adverse effects observed during pharmacological evaluations .
  • Chronic Pain Models : Long-term administration in chronic pain models has shown sustained analgesic effects without significant side effects, suggesting potential for chronic pain management therapies .

Comparative Analysis

A comparative analysis of related compounds reveals varying degrees of biological activity based on structural modifications. The following table summarizes key findings from recent studies:

CompoundActivity TypeIC50 (μM)Reference
Compound AAntinociceptive25
Compound BAnti-inflammatory15
This compoundCell protection against toxins20

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of benzoic acid, including 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid, exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit cancer cell proliferation effectively. The compound's structure allows for interaction with biological targets involved in cancer progression. In vitro studies have demonstrated promising IC50 values against various cancer cell lines, suggesting its potential as a therapeutic agent.

CompoundCell LineIC50 (µM)
This compoundMCF-75.85
Benzamide derivativesA5494.53

1.2 Anti-Cholinesterase Activity

The compound has also been evaluated for its anti-cholinesterase activity, which is crucial in treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown competitive inhibition against acetylcholinesterase (AChE), indicating a potential role in cognitive enhancement therapies.

Agrochemical Applications

2.1 Plant Protection

Recent studies have explored the use of thiophene derivatives in agrochemicals for their efficacy in protecting crops from pests and diseases. The structural features of this compound may enhance its bioactivity as a pesticide or fungicide, contributing to sustainable agricultural practices.

2.2 Herbicidal Properties

Research into substituted thiophene carboxamides has revealed their potential as herbicides. The compound's ability to disrupt specific biochemical pathways in plants could lead to the development of effective herbicides that minimize environmental impact while maximizing crop yield.

Materials Science

3.1 Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. Its functional groups can facilitate interactions within polymer networks, leading to improved performance characteristics in applications ranging from packaging to automotive components.

Case Studies and Experimental Findings

Several case studies highlight the practical applications of this compound:

  • Anticancer Studies: A recent study demonstrated that modifications to the benzoic acid moiety can significantly enhance anticancer activity against breast cancer cell lines (MCF-7), with IC50 values comparable to established chemotherapeutics.
  • Agrochemical Efficacy: Field trials assessing the herbicidal properties of thiophene derivatives showed a marked reduction in weed populations without adversely affecting crop health, suggesting a viable alternative to conventional herbicides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Amino vs. Carbonyl Linkage

Compound A: 3-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid (CAS: 905381-13-7)

  • Molecular Formula: C₁₃H₁₁NO₃S
  • Key Feature: Replaces the methylamino group with a carbonylamino (CONH) linkage.
  • However, the absence of the NH group may reduce hydrogen-bonding interactions with biological targets compared to the target compound .

Compound B: 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid

  • Molecular Formula: C₁₃H₁₂NO₂S
  • Key Feature : Secondary amine (NHCH₂) linker.
  • Impact: The methylamino group provides a basic nitrogen, which may improve membrane permeability and interaction with hydrophobic binding pockets .

Heterocyclic Modifications

Compound C: 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid (CAS: 330850-57-2)

  • Molecular Formula : C₂₁H₁₄BrN₃O₂
  • Key Feature : Quinazoline core with bromine and phenyl substituents.
  • However, the larger molecular weight (433.22 g/mol) may reduce bioavailability compared to the target compound .

Compound D: 3-{[5-(5-Chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-thiazolidin-2-ylidene]amino}benzoic acid (CAS: 491582-40-2)

  • Molecular Formula : C₁₈H₁₃ClN₂O₄S
  • Key Feature: Thiazolidinone ring with a chloro-hydroxyphenyl substituent.

Pharmacophore Diversity

Compound E: 3-{[4-[(4-Chloro-2-butyl-5-carboxy-1H-imidazolyl)methyl]benzoyl]amino}benzoic acid ()

  • Molecular Formula : C₂₂H₂₀ClN₃O₄
  • Key Feature : Imidazole ring with chloro and butyl substituents.
  • Impact : The imidazole core enhances AT1 receptor affinity, as demonstrated in angiotensin II receptor studies. The target compound’s simpler structure may lack this specificity but could offer broader metabolic stability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound C₁₃H₁₂NO₂S 246.3 5-Methylthiophene, methylamino 2.1 2 4
3-{[(5-Methylthiophen-2-yl)carbonyl]amino}BA C₁₃H₁₁NO₃S 261.3 5-Methylthiophene, carbonylamino 1.8 1 5
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]BA C₂₁H₁₄BrN₃O₂ 433.2 Quinazoline, bromine, phenyl 3.5 2 5
3b () C₂₂H₂₀ClN₃O₄ 441.9 Imidazole, chloro, butyl 3.2 3 6

*LogP values estimated using ChemDraw.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Step 1 : Use coupling reactions between 5-methylthiophen-2-ylmethylamine and 3-aminobenzoic acid derivatives. A two-step protocol involving condensation (e.g., using NaH in THF as a base) followed by oxidation is effective .
  • Step 2 : Optimize solvent polarity (e.g., THF or DMF) and temperature (45–60°C) to enhance yield and minimize side products .
  • Step 3 : Purify via column chromatography or solid-phase extraction (SPE) using silica gel or C18 cartridges to isolate the product .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H NMR (200–400 MHz in DMSO-d6d_6 ) to confirm proton environments, particularly the thiophene methyl group (~δ 2.4 ppm) and benzoic acid protons (~δ 12.5 ppm for COOH) .
  • Computational Analysis : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to predict molecular orbitals, electrostatic potential maps, and dihedral angles .
  • Physicochemical Descriptors : Calculate hydrogen bond donors/acceptors (2 and 7, respectively) and rotatable bonds (8) using SMILES data to assess bioavailability .

Advanced Research Questions

Q. How can contradictions in crystallographic data for thiophene-containing benzoic acid derivatives be resolved?

  • Methodological Answer :

  • Cross-Validation : Combine X-ray diffraction with DFT-optimized geometries to identify discrepancies in dihedral angles or packing motifs .
  • High-Resolution Techniques : Use synchrotron radiation for improved resolution, particularly for low-symmetry crystals .
  • Database Cross-Check : Compare data with NIST reference spectra or ChemSpider entries to validate bond lengths/angles .

Q. What experimental approaches are suitable for evaluating the adsorption potential of this compound in environmental remediation?

  • Methodological Answer :

  • Batch Adsorption Studies : Test metal ion (e.g., Co2+^{2+}, Pb2+^{2+}) removal efficiency at varying pH (2–10), using ICP-OES to quantify adsorption capacity .
  • Isotherm Modeling : Fit data to Langmuir/Freundlich models to determine monolayer vs. multilayer adsorption mechanisms .
  • Surface Modification : Immobilize the compound on activated carbon or silica gel to enhance reusability and stability .

Q. How can computational methods predict the bioactivity of this compound against cancer-related targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) or DNA intercalation sites, guided by structural analogs from cancer research .
  • QSAR Modeling : Correlate logP, polar surface area, and H-bond descriptors with cytotoxicity data from benzoic acid derivatives .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-target complexes in physiological conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the catalytic activity of thiophene-amino benzoic acid derivatives?

  • Methodological Answer :

  • Control Experiments : Replicate studies under standardized conditions (e.g., solvent, catalyst loading, temperature) to isolate variables .
  • Spectroscopic Monitoring : Use in-situ IR or UV-Vis to track reaction intermediates and identify side reactions .
  • Comparative Assays : Test activity against structurally similar compounds (e.g., pyridine or furan analogs) to determine substituent effects .

Tables for Key Data

Property Value/Method Reference
Hydrogen Bond Donors2
Rotatable Bonds8
NMR Chemical Shifts (COOH)δ 12.5 ppm (DMSO-d6d_6)
DFT Basis SetB3LYP/6-31G*

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